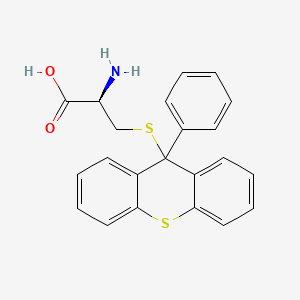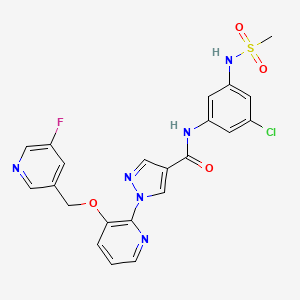
Dhx9-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhx9-IN-17 is a small molecule inhibitor targeting the DEAH-box RNA helicase DHX9. This helicase plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .
Métodos De Preparación
The preparation of Dhx9-IN-17 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Análisis De Reacciones Químicas
Dhx9-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dhx9-IN-17 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical properties and functions of DHX9.
Biology: Helps in understanding the role of DHX9 in cellular processes like replication, transcription, and RNA processing.
Medicine: Investigated for its potential as a therapeutic agent in treating cancers that exhibit overexpression of DHX9, such as colorectal cancer and lung cancer
Industry: Utilized in drug discovery and development processes to identify and characterize new therapeutic targets.
Mecanismo De Acción
Dhx9-IN-17 exerts its effects by inhibiting the activity of DHX9, a multifunctional RNA helicase. The inhibition of DHX9 leads to an increase in RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress. This stress prevents DNA replication in the S phase and eventually triggers apoptosis in cancer cells . The compound targets molecular pathways involved in genomic stability and replication stress response.
Comparación Con Compuestos Similares
Dhx9-IN-17 can be compared with other similar compounds, such as:
Dhx9-IN-2: Another inhibitor of DHX9 with similar anti-cancer properties.
ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in preclinical studies.
The uniqueness of this compound lies in its specific targeting of DHX9 and its potential therapeutic applications in cancers with overexpressed DHX9. While other compounds may share similar inhibitory effects, this compound’s selectivity and efficacy in certain cancer types make it a valuable tool in oncology research.
Propiedades
Fórmula molecular |
C22H18ClFN6O4S |
|---|---|
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31) |
Clave InChI |
TXIXFOKKJZCJSY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


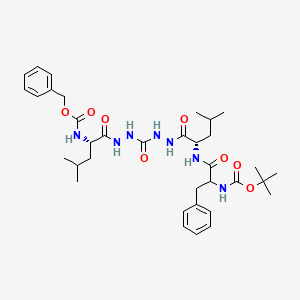
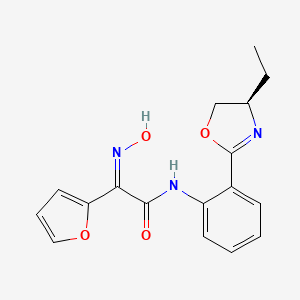

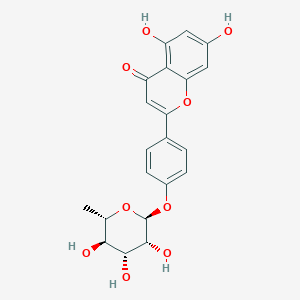
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
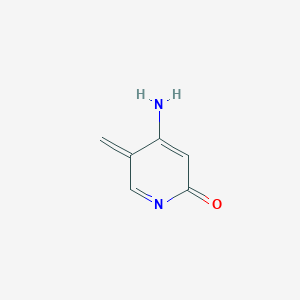
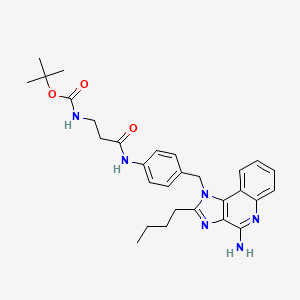

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)


